
2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a hydroxy group and a phenyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide. This reaction yields an intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. This step is usually carried out in ethanol under reflux conditions.
Amidation: The final step involves the reaction of the pyrazole derivative with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, which accounts for its anti-inflammatory properties. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)benzamide: Similar structure but with a different substitution pattern on the pyrazole ring.
2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzamide: Another isomer with a different substitution pattern.
Uniqueness
2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group enhances its solubility and reactivity, while the phenyl group contributes to its stability and interaction with biological targets.
特性
CAS番号 |
877926-89-1 |
|---|---|
分子式 |
C16H13N3O3 |
分子量 |
295.29 g/mol |
IUPAC名 |
2-hydroxy-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C16H13N3O3/c20-13-9-5-4-8-12(13)16(22)17-14-10-15(21)19(18-14)11-6-2-1-3-7-11/h1-9,20H,10H2,(H,17,18,22) |
InChIキー |
VGNXYIPQPPBQSZ-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


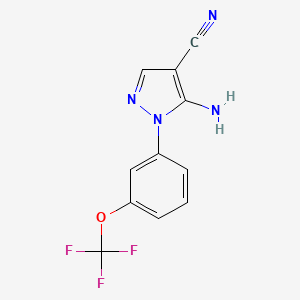
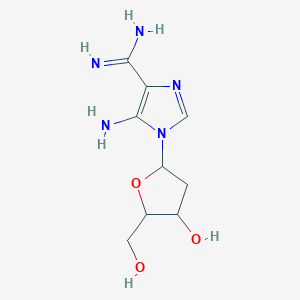


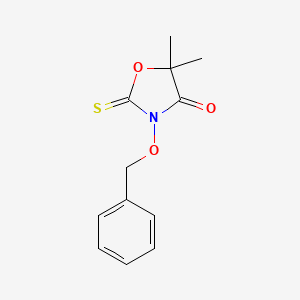
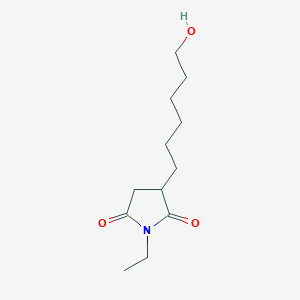
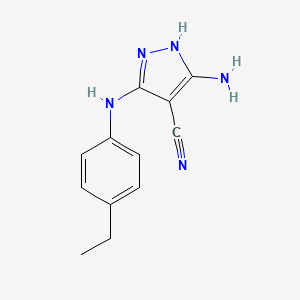
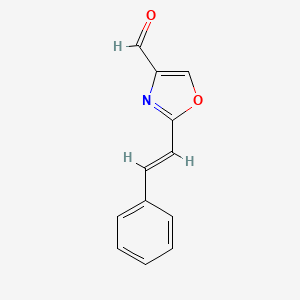
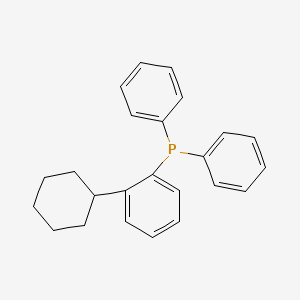
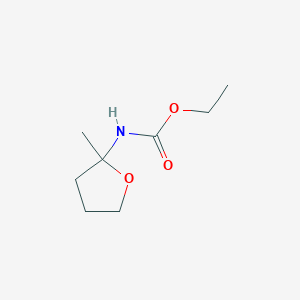
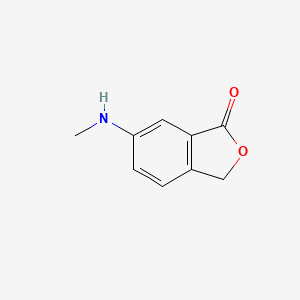

![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)
![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)
